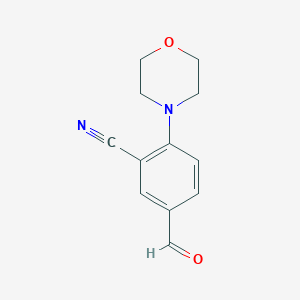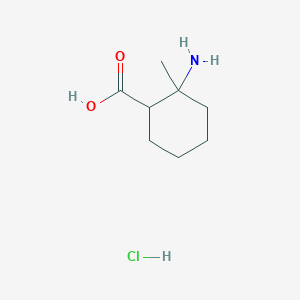
2-(2-Bromoethyl)-1-methylpiperidine hydrobromide
Overview
Description
“2-Bromoethylamine hydrobromide” is a compound that can be used as a reactant in various chemical reactions . It’s a derivative of 2-Bromoethylamine, which is a crystal-like substance .
Synthesis Analysis
2-Bromoethylamine hydrobromide can be used as a reactant to synthesize other compounds. For instance, it can be used in the synthesis of Thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .
Molecular Structure Analysis
The molecular formula of 2-Bromoethylamine hydrobromide is C2H6BrN.BrH . The InChI string is InChI=1S/C2H6BrN.BrH/c3-1-2-4;/h1-2,4H2;1H and the SMILES string is C(CBr)N.Br .
Chemical Reactions Analysis
2-Bromoethylamine hydrobromide can participate in various chemical reactions. For example, it can undergo aza-Michael reaction, which is an important methodology in organic synthesis towards the preparation of β-aminocarbonyl derivatives .
Physical And Chemical Properties Analysis
2-Bromoethylamine hydrobromide is a crystal-like substance . Its molecular weight is 204.89 g/mol .
Scientific Research Applications
1. Crystal Structure and Hydrogen Bonding
- Application: The study of Bis(N-methylpiperidine betaine) hydrobromide, a compound related to 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide, reveals important insights into crystal structures and hydrogen bonding. This compound forms dimeric cations with a very short centrosymmetric hydrogen bond, contributing to the understanding of molecular interactions and crystal formation (Dega-Szafran et al., 2002).
2. Hydrodenitrogenation Studies
- Application: Research on the hydrodenitrogenation (HDN) of 2-methylpiperidine, a molecule structurally related to 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide, offers valuable insights into chemical processes like nitrogen removal and hydrogenation pathways. This study helps in understanding how molecular structures influence chemical reactions and catalysis (Egorova et al., 2002).
3. Spectral Analysis and Biological Evaluation
- Application: Research involving 3-pipecoline derivatives, closely related to 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide, demonstrates the significance of spectral analysis and biological evaluation. These studies provide insights into the structural and functional properties of similar compounds, contributing to the development of new drugs and therapeutic agents (Rehman et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-bromoethyl)-1-methylpiperidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN.BrH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOYPRZOFTXHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-1-methylpiperidine hydrobromide | |
CAS RN |
1255717-22-6 | |
| Record name | Piperidine, 2-(2-bromoethyl)-1-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



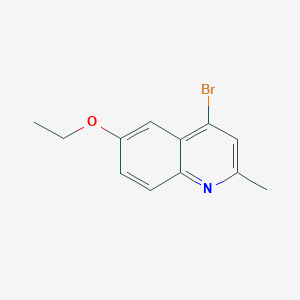

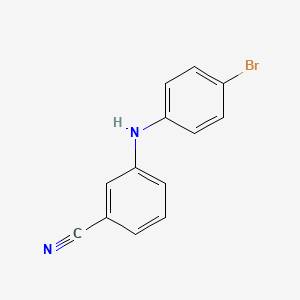



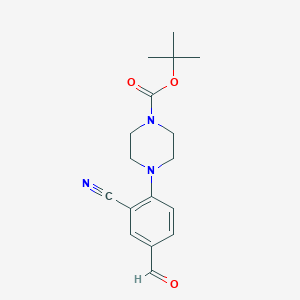
![tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate](/img/structure/B1373324.png)
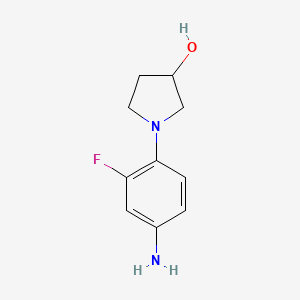
![2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373330.png)

